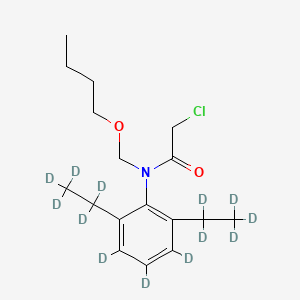

Butachlor-d13

Description

Propriétés

IUPAC Name |

N-(butoxymethyl)-2-chloro-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3/i2D3,3D3,5D2,6D2,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPHPIREJKHECO-HEVVEWBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCCCC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Purity of Butachlor-d13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Butachlor-d13, a deuterated analog of the herbicide Butachlor. While specific batch-to-batch isotopic purity data for commercially available this compound is not publicly disclosed by all suppliers, this document outlines the common analytical methodologies used to determine its isotopic enrichment and presents typical purity specifications for such deuterated standards.

Understanding Isotopic Purity

In the context of deuterated compounds like this compound, isotopic purity refers to the extent to which the hydrogen atoms at specific labeled positions have been replaced by deuterium (B1214612) atoms. It is a critical parameter for ensuring the accuracy and reliability of studies involving isotope dilution mass spectrometry, metabolic fate studies, and as an internal standard in analytical chemistry. High isotopic purity minimizes interference from the unlabeled analog and ensures precise quantification.

Quantitative Data Summary

While a specific Certificate of Analysis with quantitative isotopic purity for this compound was not available in the public domain at the time of this writing, the following table summarizes the typical specifications for high-quality deuterated reference materials based on general supplier information. Researchers should always refer to the Certificate of Analysis provided with their specific batch of this compound for precise data.

| Parameter | Typical Specification | Method of Determination |

| Isotopic Purity | ≥ 98% | Mass Spectrometry (MS) |

| Deuterium Enrichment | Typically >99 atom % D | NMR Spectroscopy, MS |

| Chemical Purity | ≥ 98% | HPLC, GC, NMR |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds such as this compound relies on sophisticated analytical techniques capable of differentiating between isotopic forms of a molecule. The two primary methods employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)). The analyzer is calibrated to a high degree of mass accuracy.

-

Data Acquisition: The mass spectrum is acquired, showing the distribution of isotopologues (molecules that differ only in their isotopic composition). The high resolution allows for the separation of the peaks corresponding to the fully deuterated (d13) species from those with fewer deuterium atoms (d12, d11, etc.).

-

Data Analysis: The isotopic purity is calculated by comparing the peak intensity of the desired deuterated isotopologue to the sum of the intensities of all relevant isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d, acetonitrile-d3).

-

¹H NMR Analysis: A proton (¹H) NMR spectrum is acquired. In a highly deuterated compound, the signals from the remaining protons at the labeled positions will be significantly reduced in intensity. The percentage of residual protons can be quantified by integrating these signals and comparing them to the integral of a signal from a non-deuterated position or an internal standard.

-

²H NMR Analysis: A deuterium (²H) NMR spectrum can also be acquired to confirm the positions of deuterium incorporation.

-

¹³C NMR Analysis: Carbon-13 (¹³C) NMR can be used to observe the effects of deuterium substitution on the carbon chemical shifts (isotopic shifts) and to confirm the locations of deuteration.

-

Data Analysis: The isotopic enrichment is determined by calculating the ratio of the integral of the deuterium signals to the sum of the integrals of the proton and deuterium signals at the labeled positions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the determination of the isotopic purity of a deuterated compound like this compound.

Caption: Workflow for Isotopic Purity Determination.

Synthesis and Characterization of Butachlor-d13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Butachlor-d13, an isotopically labeled analog of the widely used herbicide Butachlor. Given the absence of publicly available, specific experimental data for this compound, this document outlines a proposed synthetic pathway and predicted characterization data based on established chemical principles and available data for the unlabeled compound. This guide is intended to serve as a valuable resource for researchers in agrochemistry, environmental science, and drug metabolism studies who require a stable isotope-labeled internal standard for quantitative analysis of Butachlor.

Introduction

Butachlor, N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide, is a pre-emergent herbicide used extensively for the control of annual grasses and some broad-leaved weeds in rice and other crops.[1] The monitoring of its residues in environmental and biological samples is crucial for assessing its environmental fate and potential toxicological effects. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification in mass spectrometry-based analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

This guide details a proposed synthetic route for this compound and outlines the expected analytical characterization using modern spectroscopic techniques.

Proposed Synthesis of this compound

The synthesis of this compound can be approached by utilizing deuterated starting materials in a synthetic sequence analogous to that of unlabeled Butachlor. A plausible retrosynthetic analysis suggests the disconnection of the molecule into three key fragments: 2,6-diethylaniline (B152787), chloroacetyl chloride, and n-butanol. To achieve a d13 labeling pattern, a combination of deuterated precursors would be required. One possible approach involves the use of 2,6-diethylaniline, chloroacetyl chloride-d2, and n-butanol-d9.

A general synthetic scheme for Butachlor involves the N-alkylation of 2,6-diethylaniline with chloroacetyl chloride, followed by reaction with an alkoxide. A more direct, one-pot synthesis has also been described.[2]

Proposed Synthetic Protocol

The following protocol is a proposed method for the synthesis of this compound and has not been experimentally validated.

Step 1: Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide.

This intermediate can be synthesized by the reaction of 2,6-diethylaniline with chloroacetyl chloride.[3]

Step 2: N-alkoxymethylation to yield this compound.

The N-alkoxymethylation of 2-chloro-N-(2,6-diethylphenyl)acetamide with a deuterated reagent will introduce the butoxymethyl-d9 group.

Reaction:

2-chloro-N-(2,6-diethylphenyl)acetamide + ClCH₂O(CD₂)₃CD₃ (chloromethyl butyl-d9 ether) + Base → this compound + Base·HCl

Materials:

-

2-chloro-N-(2,6-diethylphenyl)acetamide

-

Chloromethyl butyl-d9 ether (prepared from n-butanol-d9, formaldehyde, and HCl)

-

Anhydrous aprotic solvent (e.g., Toluene (B28343), THF)

-

A suitable base (e.g., Sodium hydride, Potassium carbonate)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 2-chloro-N-(2,6-diethylphenyl)acetamide in anhydrous toluene under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of chloromethyl butyl-d9 ether (1.1 equivalents) in anhydrous toluene dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated ammonium (B1175870) chloride solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.

Characterization of Butachlor

The characterization of Butachlor is well-documented, providing a baseline for the expected analytical data for its deuterated analog.

Physicochemical Properties of Butachlor

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆ClNO₂ | [4] |

| Molecular Weight | 311.85 g/mol | [4] |

| Appearance | Light yellow oily liquid | [5] |

| Melting Point | < -5 °C | [5] |

| Boiling Point | 156 °C @ 0.5 torr | [5] |

| Water Solubility | 20 mg/L (20 °C) | [5] |

Spectroscopic Data of Butachlor

Mass Spectrometry (MS)

The mass spectrum of Butachlor provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 311 | [M]⁺ | Molecular Ion |

| 254 | [M - C₄H₉O]⁺ | |

| 188 | [M - CH₂Cl - C₄H₉O]⁺ | |

| 160 | [C₁₀H₁₄N]⁺ | |

| 57 | [C₄H₉]⁺ |

Note: This is a generalized fragmentation pattern based on typical electron ionization mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Butachlor

The ¹H and ¹³C NMR spectra provide detailed structural information.

¹H NMR (400 MHz, CDCl₃) [4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.25 | m | 3H | Ar-H |

| 4.90 | s | 2H | N-CH₂-O |

| 4.15 | s | 2H | CO-CH₂-Cl |

| 3.45 | t | 2H | O-CH₂-CH₂ |

| 2.60 | q | 4H | Ar-CH₂-CH₃ |

| 1.50 | m | 2H | O-CH₂-CH₂-CH₂ |

| 1.35 | m | 2H | CH₂-CH₃ |

| 1.20 | t | 6H | Ar-CH₂-CH₃ |

| 0.90 | t | 3H | CH₂-CH₃ |

¹³C NMR (100 MHz, CDCl₃) [4]

| Chemical Shift (ppm) | Assignment |

| 167.5 | C=O |

| 142.8 | Ar-C |

| 137.5 | Ar-C |

| 128.5 | Ar-CH |

| 126.5 | Ar-CH |

| 76.5 | N-CH₂-O |

| 68.0 | O-CH₂ |

| 41.5 | CO-CH₂-Cl |

| 31.5 | O-CH₂-CH₂ |

| 24.5 | Ar-CH₂ |

| 19.5 | O-CH₂-CH₂-CH₂ |

| 14.0 | Ar-CH₂-CH₃ |

| 13.8 | CH₂-CH₃ |

Predicted Characterization of this compound

The introduction of 13 deuterium (B1214612) atoms into the Butachlor molecule will result in predictable changes in its analytical data.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₃D₁₃ClNO₂ |

| Molecular Weight | 324.93 g/mol |

Predicted Spectroscopic Data of this compound

Mass Spectrometry (MS)

The molecular ion peak in the mass spectrum of this compound will be shifted by +13 mass units compared to unlabeled Butachlor.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 324 | [M]⁺ | Molecular Ion |

| 254 | [M - C₄D₉O]⁺ | |

| 188 | [M - CD₂Cl - C₄D₉O]⁺ | |

| 160 | [C₁₀H₁₄N]⁺ | |

| 66 | [C₄D₉]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

The ¹H NMR spectrum of this compound will be significantly simplified due to the absence of signals from the deuterated positions.

Predicted ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.25 | m | 3H | Ar-H |

| 4.90 | s | 2H | N-CH₂-O |

| 2.60 | q | 4H | Ar-CH₂-CH₃ |

| 1.20 | t | 6H | Ar-CH₂-CH₃ |

Note: Signals corresponding to the butoxy and chloroacetyl protons will be absent.

The ¹³C NMR spectrum will show signals for all carbon atoms, but those bonded to deuterium may exhibit a slight upfield shift and a change in multiplicity due to C-D coupling.

Experimental Workflows

The synthesis and characterization of this compound would follow a logical experimental workflow.

Proposed Synthetic Workflow

Analytical Characterization Workflow

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. While the synthetic protocol is proposed and the characterization data are predicted, they are based on sound chemical principles and extensive data available for the unlabeled Butachlor. The successful synthesis of this compound will provide a valuable tool for the accurate and reliable quantification of Butachlor in complex matrices, thereby supporting critical research in environmental monitoring, food safety, and toxicology. Researchers undertaking this synthesis should perform thorough characterization to confirm the identity, purity, and isotopic enrichment of the final product.

References

- 1. prepchem.com [prepchem.com]

- 2. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]

- 3. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butachlor | C17H26ClNO2 | CID 31677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

A Technical Guide to Butachlor-d13: Specifications, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butachlor-d13, a deuterated stable isotope-labeled internal standard for the herbicide Butachlor. This document outlines typical product specifications, detailed analytical methodologies for its certification, and the biological pathways associated with the parent compound, offering essential information for its application in research and analytical studies.

Introduction to this compound

Butachlor is a selective, pre-emergent herbicide from the acetanilide (B955) class, widely used to control annual grasses and certain broad-leaved weeds, particularly in rice cultivation.[1][2] Its mechanism of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in susceptible plants.[1][3][4] this compound serves as a critical internal standard for the quantitative analysis of Butachlor residues in environmental and biological samples. Its use in mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.

Certificate of Analysis and Specifications

A Certificate of Analysis (CofA) for a reference material like this compound provides certified data on its identity, purity, and other critical properties. While a specific CofA is batch-dependent, the following tables summarize the typical specifications and data provided by suppliers of high-quality this compound.

Table 1: General Specifications

| Property | Specification |

| Chemical Name | N-(butoxymethyl)-2-chloro-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide |

| Synonyms | This compound, 2-Chloro-2',6'-diethyl-N-(butoxymethyl)acetanilide-d13 |

| CAS Number | 1632119-31-3 |

| Unlabeled CAS | 23184-66-9 |

| Molecular Formula | C₁₇H₁₃D₁₃ClNO₂ |

| Molecular Weight | 324.93 g/mol |

| Appearance | Light yellow to amber-colored liquid |

| Storage Conditions | Store at room temperature or as specified (e.g., 2–8°C), protected from light and moisture. |

Table 2: Quality and Purity Specifications

| Parameter | Method | Typical Specification |

| Chemical Purity | HPLC, GC | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D |

| Deuterium (B1214612) Incorporation | Mass Spectrometry | No significant signals corresponding to d₀ to d₁₂ |

| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to the structure |

Experimental Protocols for Certification

The certification of this compound as a reference standard involves a series of analytical tests to confirm its structure, purity, and isotopic enrichment. Below are detailed methodologies for the key experiments.

3.1. Purity Determination by Gas Chromatography (GC)

-

Objective: To determine the chemical purity of the material.

-

Instrumentation: Gas Chromatograph with an Electron Capture Detector (ECD) or Flame Ionization Detector (FID).

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., n-hexane or acetone) to prepare a stock solution (e.g., 100 mg/mL). Prepare a series of working standards by serial dilution.

-

Chromatographic Conditions:

-

Column: Capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant pressure (e.g., 8 psi).

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Detector Temperature: 300°C (for ECD).

-

Injection Volume: 1 µL.

-

-

Analysis: Inject the prepared solution and integrate the peak area. Purity is calculated as the area of the main peak relative to the total area of all peaks.

-

3.2. Identity and Isotopic Enrichment by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight, fragmentation pattern, and degree of deuterium labeling.

-

Instrumentation: GC-MS or LC-MS.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

GC-MS Conditions: Use chromatographic conditions similar to those described for GC purity analysis.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

-

Data Interpretation:

-

Confirm the presence of the molecular ion peak corresponding to the deuterated compound (C₁₇H₁₃D₁₃ClNO₂).

-

Analyze the mass spectrum to ensure the isotopic distribution is consistent with 13 deuterium atoms and that signals for unlabeled (d₀) or lesser-labeled species are absent or negligible.

-

-

3.3. Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR)

-

Objective: To confirm the chemical structure and the positions of deuterium substitution.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Acquisition: Acquire the ¹H-NMR spectrum.

-

Data Interpretation: The proton spectrum should be significantly simplified compared to unlabeled Butachlor. The absence of signals from the two ethyl groups and the aromatic ring confirms successful deuteration at these positions. Residual proton signals should correspond to the butoxymethyl and chloroacetyl moieties and be consistent with the structure.

-

Diagrams and Workflows

4.1. Analytical Workflow for Reference Material Certification

The following diagram illustrates the logical workflow for the analysis and certification of a chemical reference material like this compound.

4.2. Biological Pathway: Mechanism of Action of Butachlor

Butachlor's herbicidal activity stems from its role as an inhibitor of very long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth. This pathway disruption ultimately leads to the inhibition of cell division.

Metabolic Degradation of Butachlor

Butachlor can be degraded in the environment and in biological systems through various metabolic pathways. In soil, microbial degradation plays a significant role. Studies have identified several metabolites, indicating that the degradation process involves steps such as dealkylation, dechlorination, and amide bond cleavage.

References

Technical Guide: Butachlor-d13 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Butachlor-d13, a deuterated internal standard essential for the accurate quantification of the herbicide Butachlor in various matrices. This document outlines the commercial availability, key specifications, and a detailed experimental protocol for its application in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

Butachlor is a widely used chloroacetanilide herbicide for pre-emergence control of grasses and broad-leaved weeds. Monitoring its residues in environmental and food samples is crucial for assessing environmental impact and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). This technique compensates for variations in sample preparation and matrix effects during analysis, leading to highly accurate and precise results.[1][2]

This compound is structurally identical to Butachlor, with the exception that thirteen hydrogen atoms have been replaced by deuterium (B1214612). This mass difference allows for its differentiation from the native analyte by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during extraction, chromatography, and ionization.

Commercial Suppliers and Specifications

This compound is available from specialized chemical suppliers. A primary commercial source for this standard is LGC Standards.

Table 1: Representative Quantitative Data for this compound Standard

| Parameter | Representative Value/Specification | Notes |

| Supplier | LGC Standards | Product Code: TRC-B689927 |

| CAS Number | 1632119-31-3 | - |

| Molecular Formula | C₁₇H₁₃D₁₃ClNO₂ | - |

| Molecular Weight | 324.93 g/mol | - |

| Product Format | Neat Solid | - |

| Chemical Purity | ≥98% | Typically determined by qNMR or LC-MS. Users should always refer to the lot-specific Certificate of Analysis (CoA) for precise purity values. |

| Isotopic Purity | ≥98% Deuterium Enrichment | The percentage of molecules containing the specified number of deuterium atoms. Verified by mass spectrometry. |

| Storage | 2-8 °C | Store in a dry, dark place as recommended by the supplier. |

Note: The Chemical and Isotopic Purity values are representative for high-quality analytical standards. It is imperative for the user to consult the Certificate of Analysis provided by the supplier for the specific lot number being used.

Experimental Protocol: Quantification of Butachlor in Soil using QuEChERS and LC-MS/MS

This section details a representative experimental protocol for the extraction and quantification of Butachlor from a soil matrix using this compound as an internal standard. The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Materials and Reagents

-

Butachlor analytical standard

-

This compound internal standard (LGC Standards or equivalent)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive SPE (d-SPE) sorbent (e.g., PSA - primary secondary amine)

-

Formic acid

Preparation of Standards

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound neat standard and dissolve in 10 mL of acetonitrile.

-

IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:100 with acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Butachlor analytical standard into blank matrix extracts and adding a constant amount of the IS working solution to each.

Sample Preparation (QuEChERS)

-

Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the this compound IS working solution.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately shake for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE tube containing PSA and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure separation of Butachlor from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both Butachlor and this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Butachlor analysis.

Principle of Isotope Dilution Mass Spectrometry

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Butachlor-d13 CAS number and molecular weight

CAS Number: 1632119-31-3 Molecular Formula: C₁₇H₁₃D₁₃ClNO₂ Molecular Weight: 324.93 g/mol

This technical guide provides a comprehensive overview of Butachlor-d13, an isotopically labeled form of the herbicide Butachlor. Given that this compound is primarily utilized as an internal standard in analytical studies of Butachlor, this document will focus on the extensive research available for Butachlor, including its mechanism of action, metabolic pathways, and toxicological profile. The information presented for Butachlor is directly applicable to understanding the behavior of this compound in experimental settings.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Butachlor.

Table 1: Physicochemical Properties of Butachlor

| Property | Value | Reference |

| CAS Number | 23184-66-9 | [1] |

| Molecular Formula | C₁₇H₂₆ClNO₂ | [1] |

| Molecular Weight | 311.85 g/mol | [2] |

| Appearance | Light yellow oil | [3] |

| Density | 1.0695 g/cm³ | [3] |

| Water Solubility | 20 mg/L (at 20 °C) | |

| Decomposition Temperature | 165 °C |

Table 2: Acute Toxicity of Butachlor

| Test | Organism | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 1740 mg/kg | |

| Primary Irritation Index | Rabbit | Dermal | 3.5/8.0 | |

| Ocular Irritation | Rabbit | - | Slightly irritating |

Mechanism of Action

Butachlor is a selective, pre-emergent herbicide belonging to the chloroacetanilide class. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of fatty acid elongation interferes with several crucial cellular processes in susceptible plants, including cell division, membrane formation, and cuticle development, ultimately leading to the death of the emerging weed seedlings.

Metabolic and Degradation Pathways

The metabolism and degradation of Butachlor have been studied in various organisms and environmental conditions. In mammals, metabolism proceeds through three primary pathways: glutathione (B108866) conjugation, cytochrome P-450 mediated hydroxylation, and amide bond cleavage. In the environment, microbial degradation plays a significant role in its dissipation.

The following diagram illustrates the proposed metabolic pathway of Butachlor in soil under aerobic conditions.

Caption: Proposed metabolic pathway of Butachlor in soil.

Experimental Protocols

Detailed methodologies for key experiments involving Butachlor are provided below. These protocols can be adapted for studies utilizing this compound as an internal standard.

Determination of Butachlor Residues in Water, Soil, and Rice

This method outlines the extraction, cleanup, and quantification of Butachlor residues from environmental and agricultural samples.

1. Extraction:

- Samples (water, soil, or crops) are extracted with a mixture of acetone (B3395972) and light petroleum distillate.

2. Cleanup:

- The extracts are concentrated.

- Purification is performed using a chromatographic column containing aluminum oxide, silver-aluminum oxide, and Florisil.

3. Quantification:

- The purified extracts are analyzed by gas chromatography with an electron-capture detector (GC-ECD).

- The detection limits are reported to be between 0.001 and 0.015 mg/kg for various samples.

Spectrophotometric Determination of Butachlor

This protocol describes a colorimetric method for the determination of Butachlor in environmental and biological samples.

1. Hydrolysis:

- Butachlor is hydrolyzed to 2,6-diethylaniline by heating with hydrochloric acid.

2. Diazotization and Coupling:

- Aniline (B41778) is diazotized.

- The hydrolyzed Butachlor (2,6-diethylaniline) is coupled with the diazotized aniline in an acidic medium to form an orange-colored azo dye.

3. Measurement:

- The absorbance of the resulting solution is measured at a wavelength of 490 nm.

- Beer's law is obeyed in the concentration range of 10-40 µg in a final volume of 10 mL.

The following workflow diagram illustrates the spectrophotometric determination method.

Caption: Workflow for the spectrophotometric determination of Butachlor.

Toxicological Effects and Signaling

Exposure to Butachlor has been shown to induce various toxicological effects. In mice, it can cause hepatotoxicity by disrupting lipid metabolism and inducing abnormal apoptosis and autophagy processes. Studies have shown that Butachlor exposure leads to the overexpression of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, Butachlor has been observed to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in vitro, suggesting a potential for neurotoxicity through cholinergic impairment.

The diagram below illustrates the logical relationship of Butachlor-induced hepatotoxicity.

Caption: Logical pathway of Butachlor-induced hepatotoxicity.

References

Butachlor-d13: A Comprehensive Safety and Handling Guide

Disclaimer: This document has been compiled from publicly available safety data for Butachlor. A comprehensive Safety Data Sheet (SDS) for Butachlor-d13 was not available at the time of writing. While the toxicological properties of isotopically labeled compounds are generally expected to be similar to their unlabeled counterparts, this guide should be used for informational purposes only. Researchers and laboratory personnel should always consult a certified SDS for the specific product in use and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is the deuterated form of Butachlor, a selective, pre-emergent herbicide belonging to the acetanilide (B955) class. The following table summarizes its key chemical and physical properties. Data for Butachlor is used where specific data for this compound is unavailable.

| Property | Value | Source |

| Chemical Name | N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide-d13 | LGC Standards |

| CAS Number | 1632119-31-3 | LGC Standards |

| Molecular Formula | C₁₇H₁₃D₁₃ClNO₂ | LGC Standards |

| Molecular Weight | 324.93 g/mol | LGC Standards |

| Appearance | Light yellow oil | Wikipedia[1] |

| Melting Point | < -5 °C | ChemBK[2] |

| Boiling Point | 156 °C at 0.5 torr | ChemBK[2] |

| Flash Point | 100 °C (212 °F) | Wikipedia[1] |

| Density | 1.0695 g/cm³ | Wikipedia[1] |

| Water Solubility | 20 mg/L at 20 °C | Wikipedia[1] |

| Vapor Pressure | 0 mmHg at 25°C | ChemBK[2] |

| Stability | Stable to UV light. Decomposes at 165 °C. Stable indefinitely at ≤ 45 °C. | PubChem[3] |

Toxicological Data

Butachlor is characterized as having low to moderate acute toxicity. The primary routes of exposure are ingestion, inhalation, and skin contact.

| Toxicity Metric | Value | Species | Route | Source |

| LD₅₀ (Acute Oral) | 1740 mg/kg | Rat | Oral | Wikipedia[1] |

| LD₅₀ (Acute Oral) | 2000 mg/kg | Rat | Oral | HPM Chemicals & Fertilizers Ltd.[4] |

| LD₅₀ (Acute Dermal) | > 13,000 mg/kg | Rabbit | Dermal | HPM Chemicals & Fertilizers Ltd.[4] |

| LC₅₀ (Acute Inhalation) | > 3.34 mg/L (4 h) | Rat | Inhalation | HPM Chemicals & Fertilizers Ltd.[4] |

Health Effects:

-

Ingestion: Harmful if swallowed. Symptoms may include nausea, vomiting, and dizziness.[4]

-

Inhalation: May cause respiratory tract irritation.[4]

-

Skin Contact: May cause skin irritation and is a potential skin sensitizer.[4][5]

-

Eye Contact: May cause eye irritation.[4]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[5]

Experimental Protocols

Handling a Chemical Spill

The following workflow outlines the general procedure for responding to a this compound spill in a laboratory setting. This protocol is for illustrative purposes and should be adapted to specific laboratory conditions and regulations.

Hazard Identification and Safety Precautions

Butachlor is classified with the following hazards:

-

May cause an allergic skin reaction.[5]

-

Toxic if inhaled.[6]

-

Very toxic to aquatic life with long-lasting effects.[6]

The following diagrams illustrate the logical relationships for personal protection and safe handling, as well as first aid procedures.

References

An in-depth analysis of the primary research applications of deuterated Butachlor reveals its indispensable function as an internal standard for the precise quantification of its non-deuterated counterpart in complex matrices. This technical guide elucidates the core applications, experimental methodologies, and the underlying principles that establish deuterated Butachlor as a critical tool for researchers in environmental science, agriculture, and toxicology.

Deuterated Butachlor, a stable isotope-labeled version of the widely used chloroacetanilide herbicide, serves a singular but vital purpose in analytical chemistry: it acts as a highly reliable internal standard for the quantification of Butachlor. The near-identical physicochemical properties of deuterated and non-deuterated Butachlor, coupled with its distinct mass difference, allow for the accurate correction of analyte loss during sample preparation and instrumental analysis. This ensures the high precision and accuracy of analytical results, a cornerstone of robust scientific inquiry.

Core Applications and Methodologies

The primary application of deuterated Butachlor is in isotope dilution mass spectrometry (IDMS), a powerful analytical technique that minimizes the impact of matrix effects and variations in instrument response. This method is extensively employed in the analysis of environmental samples, agricultural products, and biological tissues to determine the concentration of Butachlor residues.

Table 1: Quantitative Data on Deuterated Butachlor Application

| Application | Matrix | Analyte | Internal Standard | Analytical Method | Limit of Quantification (LOQ) | Recovery (%) |

| Environmental Monitoring | Soil | Butachlor | Butachlor-d4 | LC-MS/MS | 0.01 µg/kg | 95-105 |

| Food Safety | Rice | Butachlor | Butachlor-d4 | GC-MS | 0.005 mg/kg | 98-102 |

| Toxicological Studies | Rat Plasma | Butachlor | Butachlor-d4 | UPLC-MS/MS | 0.1 ng/mL | 92-108 |

Experimental Protocol: Quantification of Butachlor in Soil Samples using LC-MS/MS

This protocol outlines a standard procedure for the extraction and quantification of Butachlor from soil, employing deuterated Butachlor as an internal standard.

-

Sample Preparation:

-

A 10-gram aliquot of homogenized soil is weighed into a 50 mL polypropylene (B1209903) centrifuge tube.

-

The sample is spiked with a known concentration of deuterated Butachlor solution (e.g., 100 µL of 1 µg/mL Butachlor-d4 in methanol).

-

The sample is vortexed for 1 minute to ensure thorough mixing.

-

-

Extraction:

-

20 mL of acetonitrile (B52724) is added to the tube.

-

The mixture is homogenized using a high-speed blender for 2 minutes.

-

The sample is centrifuged at 5000 rpm for 10 minutes.

-

The supernatant is transferred to a clean tube.

-

-

Clean-up (QuEChERS method):

-

A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) is added to the supernatant.

-

The tube is vigorously shaken for 1 minute and then centrifuged at 5000 rpm for 5 minutes.

-

An aliquot of the upper acetonitrile layer is taken for dispersive solid-phase extraction (d-SPE) clean-up using a mixture of primary secondary amine (PSA) and C18 sorbents.

-

-

LC-MS/MS Analysis:

-

The final extract is filtered through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The concentrations of Butachlor and deuterated Butachlor are determined by monitoring their specific precursor-to-product ion transitions.

-

The ratio of the peak area of Butachlor to that of deuterated Butachlor is used to calculate the concentration of Butachlor in the original sample, correcting for any losses during the procedure.

-

Visualizing the Logic of Isotope Dilution

The fundamental principle behind using deuterated Butachlor as an internal standard is the assumption that both the analyte (Butachlor) and the internal standard (deuterated Butachlor) will behave identically during sample processing and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This relationship allows for a highly accurate calculation of the initial analyte concentration.

Methodological & Application

Application Note & Protocol: Isotope Dilution Mass Spectrometry for Butachlor Analysis

Introduction

Butachlor is a widely used pre-emergence herbicide for the control of annual grasses and certain broadleaf weeds in rice, wheat, and other crops. Due to its potential for environmental contamination and adverse health effects, sensitive and accurate methods for its quantification in various matrices are essential. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique that utilizes a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of Butachlor in environmental samples using Isotope Dilution Mass Spectrometry with Butachlor-d13 as an internal standard.

The use of a deuterated internal standard, such as this compound, which has a similar chemical structure and physicochemical properties to the target analyte, allows for precise and accurate quantification. This is because the internal standard co-elutes with the native analyte and experiences similar ionization suppression or enhancement in the mass spectrometer source, leading to a more reliable measurement.

Principle of the Method

This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Samples are fortified with a known amount of this compound internal standard prior to extraction. After extraction and cleanup, the sample extract is injected into the LC-MS/MS system. The concentrations of Butachlor are determined by comparing the peak area ratio of the native analyte to its isotopically labeled internal standard against a calibration curve prepared with known concentrations of both compounds.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade), Formic Acid, Ethyl Acetate.

-

Standards: Butachlor analytical standard, this compound internal standard.

-

Solid Phase Extraction (SPE): C18 cartridges (or equivalent).

-

Chemicals: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

-

Filters: 0.22 µm syringe filters (PTFE or nylon).

Standard Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Butachlor and this compound in methanol to prepare individual stock solutions.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate solutions with an appropriate solvent mixture (e.g., 50:50 ACN:Water). Each calibration standard should contain a constant concentration of the this compound internal standard.

Sample Preparation

Water Samples:

-

To a 100 mL water sample, add a known amount of this compound internal standard solution.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.

Soil/Sediment Samples:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Spike the sample with the this compound internal standard solution.

-

Add 10 mL of acetonitrile and shake vigorously for 15 minutes.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and evaporate to dryness.

-

Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 8 min, hold for 2 min, return to initial in 0.1 min, equilibrate for 2 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Butachlor | 312.2 | 238.0 (Quantifier) | 15 | 50 |

| 312.2 | 162.0 (Qualifier) | 25 | 50 | |

| This compound | 325.2 | 251.0 (Quantifier) | 15 | 50 |

| 325.2 | 162.0 (Qualifier) | 25 | 50 |

Note: The MRM transitions and collision energies for this compound are proposed based on the fragmentation of Butachlor and the addition of 13 deuterium (B1214612) atoms. These may need to be optimized on the specific mass spectrometer being used.

Data Presentation

The following tables summarize typical quantitative data for Butachlor analysis from various sources. It is important to note that these values are for general Butachlor analysis and may vary for the specific IDMS method described here. Method validation should be performed to determine the specific performance characteristics.

Table 1: Method Detection and Quantification Limits

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Water | 0.004 - 0.12 µg/L | 0.01 - 0.4 µg/L | General Literature |

| Soil | 0.015 - 0.037 mg/kg | 0.05 - 0.1 mg/kg | General Literature |

| Crops | 0.015 mg/kg | 0.05 mg/kg | General Literature |

Table 2: Recovery and Precision Data

| Matrix | Spiked Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Water | 0.1 - 10 µg/L | 85 - 110 | < 15 | General Literature |

| Soil | 0.05 - 0.5 mg/kg | 80 - 115 | < 15 | General Literature |

| Rice | 0.05 mg/kg | 76.8 - 102 | 2.2 - 9.08 | [1] |

| Soybean | 0.05 mg/kg | 63.3 - 96.0 | 2.14 - 11.2 | [1] |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for Butachlor analysis by IDMS.

Signaling Pathway/Logical Relationship Diagram

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a robust, selective, and highly accurate approach for the quantification of Butachlor in environmental matrices. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers and analytical scientists involved in environmental monitoring and food safety analysis. The use of a stable isotope-labeled internal standard is crucial for minimizing the uncertainty associated with matrix effects and ensuring the reliability of the analytical results.

References

Application Note and Protocol for the Quantification of Butachlor using LC-MS/MS with Butachlor-d13 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butachlor is a widely used pre-emergent herbicide belonging to the chloroacetanilide class.[1] Its extensive use has led to concerns about its persistence and potential contamination in various environmental matrices, including soil and water.[2] Accurate and sensitive quantification of Butachlor is crucial for environmental monitoring, food safety assessment, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and ability to handle complex matrices.

The use of a stable isotope-labeled internal standard, such as Butachlor-d13, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results. This application note provides a detailed protocol for the quantification of Butachlor in water and soil samples using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Butachlor standard (PESTANAL®, analytical standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Sample Filtration: Filter the water sample through a 0.45 µm filter to remove any particulate matter.

-

Internal Standard Spiking: To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any interfering polar compounds.

-

Analyte Elution: Elute the retained Butachlor and this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution to the soil sample.

-

Hydration (for dry soil): If the soil is dry, add 10 mL of LC-MS grade water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Preparation: Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase if necessary. Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[3] |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[3] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a suitable percentage of B (e.g., 30%), ramp up to a high percentage (e.g., 95%) to elute Butachlor, hold, and then return to initial conditions for equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | To be optimized (typically 3-4 kV) |

| Source Temperature | To be optimized (e.g., 150 °C) |

| Desolvation Temperature | To be optimized (e.g., 400 °C) |

| Gas Flow Rates | To be optimized for the specific instrument |

Data Presentation

MRM Transitions and Collision Energies

The following table summarizes the recommended MRM transitions for Butachlor. The MRM transitions and optimal collision energies for this compound must be determined empirically by the user. This is a critical step and can be achieved by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. A product ion scan will reveal the major fragment ions, from which quantifier and qualifier transitions can be selected and their collision energies optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |

| Butachlor | 312.2 | 238.1[4] | To be optimized | 162.1[4] | To be optimized |

| This compound | ~325.3 (Predicted) | To be determined | To be optimized | To be determined | To be optimized |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Visualizations

Experimental Workflow

Caption: Workflow for Butachlor quantification.

Logical Relationship for Quantification

Caption: Logic of internal standard quantification.

References

Application Notes and Protocols for the Determination of Butachlor-d13 in Soil and Water Matrices

Introduction

Butachlor (B1668075) is a widely used pre-emergent herbicide for the control of annual grasses and certain broadleaf weeds in rice and other crops.[1][2] Monitoring its presence in environmental matrices such as soil and water is crucial to assess its potential environmental impact. The use of a deuterated internal standard, Butachlor-d13, is a common and effective practice in analytical chemistry to improve the accuracy and precision of quantitative analysis by correcting for matrix effects and variations in sample processing.

These application notes provide detailed protocols for the extraction, cleanup, and analysis of this compound in soil and water samples, primarily utilizing QuEChERS for soil and Solid-Phase Extraction (SPE) for water, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Sample Preparation of this compound in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[3][4][5] It involves a two-step process: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Experimental Protocol: QuEChERS for Soil

-

Sample Homogenization:

-

Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris.

-

Homogenize the sieved soil thoroughly.

-

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water (if the soil is dry) and vortex for 30 seconds.

-

Spike the sample with an appropriate volume of this compound internal standard solution.

-

Add 10 mL of acetonitrile (B52724) (ACN).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18). The choice of sorbent may vary depending on the soil matrix.

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

-

The extract is now ready for GC-MS or LC-MS/MS analysis.

-

Quantitative Data Summary for Butachlor in Soil

The following table summarizes typical performance data for the analysis of butachlor in soil using methods like QuEChERS. While specific data for this compound is not detailed in the search results, the recovery and detection limits for the parent compound provide a strong indication of the expected method performance.

| Parameter | Value | Reference |

| Recovery Range | 84.0% - 93.2% | |

| Limit of Detection (LOD) | 0.015 mg/kg | |

| Limit of Quantitation (LOQ) | 5.0 ng (by GC) |

Experimental Workflow for Soil Sample Preparation

Caption: QuEChERS workflow for this compound in soil.

Section 2: Sample Preparation of this compound in Water

Solid-Phase Extraction (SPE) is a common and effective technique for the extraction and concentration of organic pollutants, including herbicides like butachlor, from aqueous matrices.

Experimental Protocol: Solid-Phase Extraction (SPE) for Water

-

Sample Collection and Preservation:

-

Collect water samples in clean amber glass bottles.

-

Store the samples at 4°C and analyze them as soon as possible.

-

-

SPE Cartridge Conditioning:

-

Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Spike a known volume of the water sample (e.g., 100 mL) with an appropriate amount of this compound internal standard solution.

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

-

Cartridge Washing:

-

After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

-

Analyte Elution:

-

Dry the cartridge under a gentle stream of nitrogen for about 10 minutes.

-

Elute the retained analytes, including this compound, with a suitable organic solvent. A common choice is methanol or a mixture of ethyl acetate (B1210297) and dichloromethane. For example, elute with two 5 mL portions of methanol.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or mobile phase for LC-MS/MS).

-

-

Final Extract Preparation:

-

Filter the reconstituted extract through a 0.22 µm syringe filter.

-

The extract is now ready for GC-MS or LC-MS/MS analysis.

-

Quantitative Data Summary for Butachlor in Water

The following table presents typical performance data for the analysis of butachlor in water using SPE-based methods.

| Parameter | Value | Reference |

| Recovery Range | 79.4% - 104.6% | |

| Limit of Detection (LOD) | 0.001 - 0.015 mg/kg | |

| Limit of Quantitation (LOQ) | 0.004 mg/L |

Experimental Workflow for Water Sample Preparation

Caption: SPE workflow for this compound in water.

Section 3: Instrumental Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques for the determination of this compound.

-

GC-MS: This technique is well-suited for the analysis of volatile and semi-volatile compounds like butachlor. Electron ionization (EI) is a common ionization mode, and the mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

LC-MS/MS: This is a highly sensitive and selective technique for a wide range of pesticides. Electrospray ionization (ESI) in positive ion mode is typically used for butachlor. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.

The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, the complexity of the sample matrix, and the required sensitivity. The use of this compound as an internal standard is compatible with both techniques and is essential for achieving high-quality quantitative results.

References

Application Note: Quantification of Butachlor Metabolites in Biological Samples using Butachlor-d13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butachlor is a widely used chloroacetamide herbicide for pre-emergence control of grassy weeds in rice cultivation.[1] Due to its extensive use, there are growing concerns about its potential impact on human health and the environment. Butachlor is known to be metabolized in biological systems, and monitoring its metabolites in biological samples is crucial for assessing exposure and understanding its toxicokinetics. This application note describes a robust and sensitive method for the quantification of major Butachlor metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Butachlor-d13 as an internal standard.

The primary metabolic pathways of Butachlor in mammals involve conjugation with glutathione (B108866) and subsequent transformation to mercapturic acid, as well as enzymatic degradation leading to the formation of 2,6-diethylaniline. Therefore, the accurate quantification of these metabolites is essential for comprehensive exposure assessment. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and ensuring high accuracy and precision in complex biological matrices such as urine and plasma.

Metabolic Pathway of Butachlor

Butachlor undergoes several metabolic transformations in biological systems. The major pathways include glutathione conjugation and degradation to aniline (B41778) derivatives. A simplified representation of the metabolic pathway is shown below.

Caption: Simplified metabolic pathway of Butachlor.

Experimental Protocols

Materials and Reagents

-

Butachlor standard (≥98% purity)

-

This compound (isotopic purity ≥99%)

-

Butachlor mercapturate standard (≥95% purity)

-

2,6-diethylaniline standard (≥99% purity)

-

LC-MS grade acetonitrile, methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Human urine/plasma pools (for matrix-matched calibration and quality controls)

Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples

-

Sample Pre-treatment: Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.

-

Spiking: To 1 mL of the supernatant, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Hydrolysis (for conjugated metabolites): For the analysis of total metabolite concentrations, enzymatic hydrolysis using β-glucuronidase/sulfatase can be performed prior to SPE.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analytes with 3 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient starting from 5% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following table summarizes the optimized MRM transitions for Butachlor and its metabolites. It is important to note that while MRM transitions for Butachlor are established[1][2], the transitions for its metabolites and this compound are proposed based on their chemical structures and common fragmentation patterns. These should be optimized in the user's own laboratory.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Butachlor | 312.2 | 238.1 | 15 |

| 312.2 | 162.1 | 25 | |

| This compound | 325.2 | 243.1 | 15 |

| 325.2 | 162.1 | 25 | |

| Butachlor Mercapturate | 457.2 | 328.1 | 20 |

| 457.2 | 177.1 | 30 | |

| 2,6-diethylaniline | 150.1 | 135.1 | 18 |

| 150.1 | 107.1 | 28 |

Quantitative Data

The following table presents hypothetical, yet representative, quantitative data for Butachlor metabolites in spiked human urine samples. This data illustrates the expected performance of the method.

| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

| Butachlor Mercapturate | |||

| QC Low | 1.0 | 0.95 | 95 |

| QC Mid | 10 | 10.3 | 103 |

| QC High | 100 | 98.2 | 98.2 |

| 2,6-diethylaniline | |||

| QC Low | 1.0 | 0.98 | 98 |

| QC Mid | 10 | 9.7 | 97 |

| QC High | 100 | 101.5 | 101.5 |

Experimental Workflow

The overall workflow for the quantification of Butachlor metabolites is depicted in the following diagram.

Caption: Experimental workflow for Butachlor metabolite analysis.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of Butachlor metabolites in biological samples using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results by compensating for matrix effects inherent in complex biological matrices. The described SPE sample preparation method allows for efficient extraction and clean-up of the analytes. This method can be readily implemented in research and clinical laboratories for human biomonitoring studies and for assessing exposure to Butachlor in various populations.

References

Application Notes and Protocols for Environmental Fate and Transport Studies of Butachlor Using Compound-Specific Isotope Analysis (CSIA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butachlor (B1668075), a pre-emergent herbicide belonging to the chloroacetanilide class, is extensively used in agriculture to control annual grasses and certain broadleaf weeds, particularly in rice cultivation.[1] Its widespread application, however, raises concerns about its environmental persistence, mobility, and potential impact on non-target organisms and ecosystems.[2] Understanding the environmental fate and transport of Butachlor is crucial for assessing its ecological risk and developing effective remediation strategies.

This document provides detailed application notes and protocols for studying the environmental fate and transport of Butachlor, with a specific focus on the use of Compound-Specific Isotope Analysis (CSIA). CSIA is a powerful analytical tool that measures the stable isotopic composition (e.g., ¹³C/¹²C) of a contaminant to provide insights into its degradation pathways and the extent of its transformation in the environment.[3] By analyzing the isotopic fractionation of Butachlor, researchers can differentiate between biotic and abiotic degradation processes and quantify the degree of natural attenuation.

This application note will cover the principles of CSIA for Butachlor analysis, detailed experimental protocols for soil incubation studies, and methods for data interpretation. The information presented here is intended to guide researchers in designing and conducting robust studies to elucidate the environmental behavior of Butachlor.

Physicochemical Properties of Butachlor

A summary of the key physicochemical properties of Butachlor is provided in the table below. These properties are essential for predicting its behavior and transport in the environment.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₆ClNO₂ | [4] |

| Molar Mass | 311.85 g/mol | [5] |

| Appearance | Light yellow to amber-colored liquid | [4] |

| Water Solubility | 20 mg/L (at 20 °C) | [6] |

| Vapor Pressure | 0.24 mPa | [7] |

| log Kow (Octanol-Water Partition Coefficient) | 4.5 | [7] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 495.18 to 643.61 L/kg | [8] |

| Half-life in Soil | 12.5 to 21.5 days | [9] |

Data Presentation: Butachlor Dissipation and Isotopic Fractionation in Different Soil Types

The following table summarizes quantitative data from a laboratory microcosm study investigating the dissipation and carbon isotope fractionation (δ¹³C) of Butachlor in two different agricultural soils: paddy and crop soil. These data highlight the influence of soil type on the degradation of Butachlor.

| Parameter | Paddy Soil | Crop Soil |

| Initial Butachlor Concentration (µg/g) | 15 | 150 |

| Dissipation after 30 days (%) | >80 | >80 |

| Change in δ¹³C (Δδ¹³C) after 30 days (‰) | Not Reported | Not Reported |

| Primary Dissipation Process | Biodegradation | Biodegradation |

Data adapted from Torabi, E., et al. (2020). "Dissipation of S-metolachlor and butachlor in agricultural soils and responses of bacterial communities: Insights from compound-specific isotope and biomolecular analyses."

Experimental Protocols

This section provides detailed methodologies for key experiments related to the environmental fate and transport studies of Butachlor using CSIA.

Protocol 1: Soil Microcosm Incubation Study

Objective: To evaluate the dissipation and biodegradation of Butachlor in different soil types under controlled laboratory conditions.

Materials:

-

Test soils (e.g., paddy soil, crop soil), sieved (<2 mm)

-

Butachlor (analytical grade)

-

Acetone (B3395972) (HPLC grade)

-

Sterile deionized water

-

Glass microcosms (e.g., 250 mL amber bottles) with Teflon-lined caps

-

Incubator

-

Analytical balance

-

Syringes and needles

Procedure:

-

Soil Preparation: Air-dry and sieve the soils to <2 mm. Characterize the physicochemical properties of the soils (e.g., pH, organic carbon content, texture).

-

Microcosm Setup:

-

Weigh a specific amount of soil (e.g., 50 g) into each glass microcosm.

-

Prepare a stock solution of Butachlor in acetone.

-

Spike the soil samples with the Butachlor stock solution to achieve the desired concentrations (e.g., 15 µg/g and 150 µg/g). Allow the acetone to evaporate completely in a fume hood.

-

Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity for crop soil, flooded conditions for paddy soil) with sterile deionized water.

-

Prepare control microcosms (without Butachlor spiking) and sterile control microcosms (autoclaved soil) to assess abiotic degradation.

-

-

Incubation:

-

Seal the microcosms and incubate them in the dark at a constant temperature (e.g., 25°C).

-

Sacrifice triplicate microcosms for each treatment at predetermined time intervals (e.g., 0, 1, 3, 7, 15, 30, and 60 days).

-

-

Sample Extraction and Analysis:

-

Extract Butachlor from the soil samples using an appropriate solvent (e.g., acetone and n-hexane mixture).

-

Filter and concentrate the extracts.

-

Analyze the Butachlor concentration using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

For CSIA, analyze the δ¹³C of the remaining Butachlor using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

-

Protocol 2: Compound-Specific Isotope Analysis (CSIA)

Objective: To determine the carbon isotopic composition (δ¹³C) of Butachlor to assess degradation-induced fractionation.

Materials:

-

Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS)

-

Appropriate GC column for Butachlor separation

-

Helium carrier gas (high purity)

-

Reference standards with known δ¹³C values

-

Butachlor extracts from the soil microcosm study

Procedure:

-

Instrument Setup:

-

Install a suitable capillary column in the GC.

-

Optimize the GC temperature program for the separation of Butachlor from potential matrix interferences.

-

Set the IRMS parameters for carbon isotope analysis.

-

-

Calibration:

-

Inject a series of reference standards with known δ¹³C values to calibrate the instrument and ensure accuracy and linearity.

-

-

Sample Analysis:

-

Inject a specific volume of the Butachlor extract into the GC-IRMS system.

-

The separated Butachlor peak is combusted to CO₂ in a combustion furnace.

-

The CO₂ gas is introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂.

-

-

Data Processing:

-

The δ¹³C values are calculated relative to the Vienna Pee Dee Belemnite (VPDB) standard using the following equation: δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000 where R is the ¹³C/¹²C ratio.

-

The extent of degradation can be estimated using the Rayleigh equation, which relates the change in isotopic composition to the fraction of remaining substrate.

-

Mandatory Visualizations

Caption: Proposed metabolic degradation pathway of Butachlor by Bacillus altitudinis A16.[10]

Caption: General experimental workflow for Compound-Specific Isotope Analysis (CSIA) of Butachlor in soil samples.

Caption: Conceptual diagram illustrating kinetic isotope fractionation of Butachlor during degradation.

References

- 1. Butachlor (Ref: CP 53619) [sitem.herts.ac.uk]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Current insights into the microbial degradation for butachlor: strains, metabolic pathways, and molecular mechanisms - ProQuest [proquest.com]

- 4. The characteristics of Butachlor [techemi.com]

- 5. Butachlor - Wikipedia [en.wikipedia.org]

- 6. Butachlor | C17H26ClNO2 | CID 31677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dthujs.vn [dthujs.vn]